molecular formula C28H27N7O B2360566 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 1021123-07-8

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide

Cat. No.: B2360566
CAS No.: 1021123-07-8
M. Wt: 477.572
InChI Key: BEURIEYSKBYFBD-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide . These derivatives have been designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .


Molecular Structure Analysis

The compound has been characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra . The IR Ranges (ATR, cm−1) are as follows: N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .


Chemical Reactions Analysis

The compound is likely to be involved in acetylcholinesterase inhibitory activities . The exact chemical reactions involving this compound are not specified in the available literature.


Physical and Chemical Properties Analysis

The compound has a yield of 57% and a melting point of 162–165 °C . The aromatic carbons in the benzene ring were observed as six peaks within the range δ 117.8–138.1 ppm .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds, including those similar to N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide, have been synthesized for their potential anticancer and anti-inflammatory activities. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing promising results in cytotoxic and enzyme inhibition assays (Rahmouni et al., 2016). Additionally, 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones were investigated for their antiinflammatory properties, displaying significant activity without ulcerogenic activity (Auzzi et al., 1983).

Antitubercular and Antimicrobial Activities

Compounds related to the chemical structure of interest have been explored for their antitubercular and antimicrobial activities. For instance, homopiperazine-pyrimidine-pyrazole hybrids demonstrated potent in vitro antitubercular activity against Mycobacterium tuberculosis strains, with insights from molecular docking studies highlighting the structural requirements for such activity (Vavaiya et al., 2022). Moreover, triazolino[4,3-a]pyrimidines and 5-arylazothiazoles were synthesized and exhibited high inhibition of gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).

Neuropharmacological Applications

Investigations into the neuropharmacological applications of similar compounds have led to the identification of potential sigma-1 receptor antagonists, such as 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), which showed high activity in models of neurogenic pain and several neuropathic pain models (Díaz et al., 2012).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidinones and pyrazolo[1,5-a]pyrimidines, has been explored for their potential therapeutic applications. These efforts involve the development of efficient synthesis methods and the exploration of their biological activities, such as anticonvulsant and anti-tumor properties (Ghozlan et al., 2014), (Ahmed et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This enzyme plays a crucial role in cholinergic neurotransmission, and its inhibition can enhance cognition functions .

Mode of Action

The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound was found to be a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of ACh, the compound increases the level of this neurotransmitter, enhancing the transmission of signals in the brain . This can lead to improved cognition and memory, which is particularly beneficial in conditions like Alzheimer’s disease .

Result of Action

The result of the compound’s action is an increase in the level of ACh in the brain, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function and memory . Therefore, this compound could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific details are not available from the search results, factors such as pH, temperature, and the presence of other substances can affect the activity of the compound

Properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O/c36-28(23-11-10-21-6-4-5-7-22(21)18-23)29-12-13-35-27-25(19-32-35)26(30-20-31-27)34-16-14-33(15-17-34)24-8-2-1-3-9-24/h1-11,18-20H,12-17H2,(H,29,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEURIEYSKBYFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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